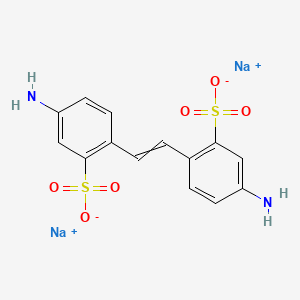
Disodium 4,4'-diaminostilbene-2,2'-disulfonate
货号 B8498666
分子量: 414.4 g/mol
InChI 键: YAKFHPREDNNSFX-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05681832
Procedure details


To a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt (2.5 mmol, 1.036 g) in DMF (170 mL) a solution of 8-hydroxyquinoline-7-carboxylic acid (5.0mmol, 0.946 g) in DMF (140 mL) was added. To the mixture, 1-hydroxybenzotriazole (HBT) (6.0 mmol, 0.811 g) was added followed by 1,3-dicyclohexylcarbocilmide (DCC) (12.0 mmol, 2.476 g). The reaction mixture was stirred at room temperature for 6 days. Then, the solution was concentrated under reduced pressure. The precipitate was filtered off. The filtrate was evaporated in vacuo. To the residue, water and methanol (1:4) were added, and the pH was adjusted to 8. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was extracted with choloroform (3×). The solid was collected by filtration, and treated with methanol. Insoluble material was filtered off and dried to give 0.8 g of pure, desired diamide. The methanol solution was used for fractionation on a Sephadex LH-20 column, with the eluent being methanol. This method allowed for the separation of an additional 0.59 g pure diamide (yield 73.5%) and traces of monoamide.
Quantity
1.036 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Na+].[Na+].NC1C=C(S([O-])(=O)=O)C(C=CC2C(S([O-])(=O)=[O:20])=CC(N)=CC=2)=CC=1.OC1C(C(O)=O)=CC=C2[C:37]=1[N:36]=[CH:35]C=C2.ON1C2C=CC=C[C:45]=2[N:44]=[N:43]1.C1CCC(N=C=NC2CCCCC2)CC1.[CH3:66][N:67]([CH:69]=[O:70])[CH3:68]>>[CH3:66][N:67]([C:69]([N:43]=[N:44][C:45]([N:36]([CH3:35])[CH3:37])=[O:20])=[O:70])[CH3:68] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.036 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Na+].NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.946 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=CC=C2C=CC=NC12)C(=O)O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.811 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 6 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the solution was concentrated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, water and methanol (1:4) were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with choloroform (3×)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insoluble material was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
